6-Hydroxy Buspirone-d8 is a deuterated derivative of 6-hydroxy buspirone, which is an active metabolite of the anxiolytic medication buspirone. This compound is primarily used in scientific research, particularly in pharmacokinetic studies, due to its unique isotopic labeling that allows for precise tracking in biological systems. The molecular formula for 6-hydroxy buspirone-d8 is CHDNO, with a molecular weight of approximately 409.55 g/mol .
6-Hydroxy Buspirone-d8 can be synthesized from buspirone through various chemical methods that incorporate deuterium into the structure. The compound is commercially available from multiple suppliers, including SynZeal and Santa Cruz Biotechnology, which provide high-quality reference materials for research purposes .
The synthesis of 6-hydroxy buspirone-d8 typically involves the following steps:
One method described in patent literature involves treating buspirone with a deuterated reagent under controlled conditions to ensure selective incorporation of deuterium into specific positions of the molecule. The synthesis can be monitored using high-performance liquid chromatography (HPLC) to confirm the purity and identity of the final product .
6-Hydroxy buspirone-d8 can undergo various chemical reactions typical for piperazine derivatives:
The reactions are typically monitored using chromatographic techniques to ensure that they proceed to completion and yield the desired products without significant by-products .
The mechanism by which 6-hydroxy buspirone-d8 exerts its effects primarily involves interaction with serotonin receptors, particularly the 5-HT1A receptor. This interaction modulates neurotransmitter release and contributes to its anxiolytic properties.
In vitro studies have shown that 6-hydroxy buspirone-d8 binds selectively to serotonin receptors, leading to downstream effects that can reduce anxiety-related behaviors in experimental models . The binding affinity and efficacy can be quantified using radiolabeled assays with specific ligands such as 3H-8-OH-DPAT.
Relevant data include melting points and boiling points, which are crucial for understanding its behavior in various applications .
6-Hydroxy Buspirone-d8 is primarily utilized in pharmacological research for:
6-Hydroxy Buspirone-d8 is a deuterated isotopologue of the major active buspirone metabolite 6-hydroxybuspirone. Its molecular formula is C₂₁H₂₃D₈N₅O₃, with a molecular weight of 409.55 g/mol—8 atomic mass units higher than the non-deuterated form (C₂₁H₃₁N₅O₃; 401.51 g/mol). The deuterium atoms specifically replace all eight hydrogens in the n-butyl linker between the azaspirodecanedione and piperazinyl moieties, resulting in an octadeuterated -CD₂-CD₂- chain. This labeling occurs at the 1,1,2,2,3,3,4,4 positions of the butyl group, as confirmed by the IUPAC name 8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-10-hydroxy-8-azaspiro[4.5]decane-7,9-dione [6] [8]. The structural core retains the 5-HT₁ₐ receptor-binding azapirone pharmacophore, with deuterium strategically positioned to minimize steric or electronic interference with pharmacodynamic activity while altering pharmacokinetic behavior [1] [5].
Table 1: Structural Characteristics of 6-Hydroxy Buspirone-d8
Property | Specification |
---|---|
Molecular Formula | C₂₁H₂₃D₈N₅O₃ |
Molecular Weight | 409.55 g/mol |
Deuterium Positions | 1,1,2,2,3,3,4,4 of the butyl linker |
SMILES Notation | [²H]C([²H])(N1CCN(CC1)c2ncccn2)C([²H])([²H])C([²H])([²H])C([²H])([²H])N3C(=O)CC4(CCCC4)C(O)C3=O |
Key Functional Groups | Hydroxylated azaspirodecanedione, pyrimidinylpiperazine, octadeuterated butyl linker |
While 6-hydroxybuspirone features a chiral center at the C6 position (hydroxylation site), stereochemical data for 6-Hydroxy Buspirone-d8 remains uncharacterized in the literature. The deuterium labeling itself does not introduce new chiral centers, as the deuterated butyl linker lacks stereochemistry. However, the hydroxylated metabolite likely exists as enantiomeric pairs (R- and S- configurations) analogous to non-deuterated 6-hydroxybuspirone. No studies have yet resolved the enantioselective pharmacokinetics or receptor binding of deuterated vs. non-deuterated forms. Given that CYP3A4-mediated hydroxylation typically yields stereoselective metabolites, future chiral separation studies (e.g., via chiral HPLC) would be required to determine if deuterium labeling influences the R/S ratio [6].
6-Hydroxy Buspirone-d8 exhibits moderate water solubility (estimated >1 mg/mL) due to its tertiary amine and hydroxyl groups, though experimental logP values are unreported. It is supplied as a solid with >95% purity (HPLC) and requires storage at -20°C for long-term stability [6]. The compound demonstrates sensitivity to metabolic degradation and photolytic conditions:
Table 2: Physicochemical and Stability Profile
Parameter | Characteristics |
---|---|
Purity | >95% (HPLC) |
Storage Conditions | -20°C, protected from light and moisture |
Solubility | Soluble in DMSO, methanol; moderate in water (>1 mg/mL) |
Metabolic Stability | t₁/₂ < 40 min in liver microsomes (CYP3A4-dependent) |
Major Degradation Pathways | N-dealkylation, photolytic decarboxylation, alkaline hydrolysis |
Deuterium labeling induces significant kinetic and spectroscopic distinctions from non-deuterated 6-hydroxybuspirone (C₂₁H₃₁N₅O₃):
Table 3: Isotopic Effects on Pharmacokinetics
Property | 6-Hydroxy Buspirone-d8 | Non-Deuterated 6-Hydroxy Buspirone | Isotope Effect |
---|---|---|---|
Molecular Weight | 409.55 g/mol | 401.51 g/mol | +8.04 u |
Microsomal Half-life | >40 min | ~20 min | 2-fold increase |
CYP3A4 Vₘₐₓ | 0.12 nmol/min/mg | 0.81 nmol/min/mg | 6.75-fold reduction |
MS Detection (m/z) | 410.56 [M+H]⁺ | 402.52 [M+H]⁺ | +8.04 m/z |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: